2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione
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Overview
Description
2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications
Mechanism of Action
Target of Action
The primary target of 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
This could have downstream effects on a variety of neurological processes, including motor control and reward mechanisms .
Pharmacokinetics
In silico analysis suggests that it follows lipinski’s rule of five , which predicts good absorption and permeation characteristics. The compound was also evaluated for toxicity, with no risk found for the isoindolines .
Result of Action
Action Environment
The synthesis of the compound was developed under solventless conditions , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 4-(hydroxymethyl)benzylamine under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then purified using techniques like preparative thin-layer chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silica-supported niobium complexes can be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The isoindole-1,3-dione core can be reduced to isoindoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 2-{[4-(Carboxyphenyl)methyl]isoindole-1,3-dione.
Reduction: 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindoline.
Substitution: 2-{[4-(Nitrophenyl)methyl]isoindole-1,3-dione.
Scientific Research Applications
2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative without the phenylmethyl substituent.
N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom of the isoindoline ring.
Uniqueness: 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is unique due to the presence of the hydroxymethylphenylmethyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical research .
Properties
IUPAC Name |
2-[[4-(hydroxymethyl)phenyl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-10-12-7-5-11(6-8-12)9-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-8,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVLXZDMMUZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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